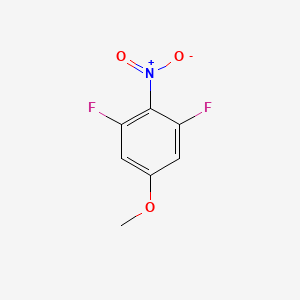

2-(Tert-butyl)-4,6-diiodophenol

概要

説明

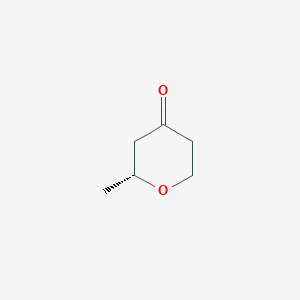

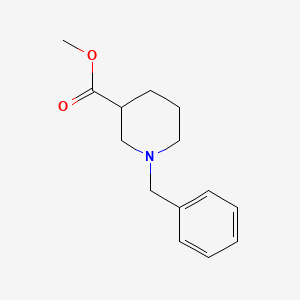

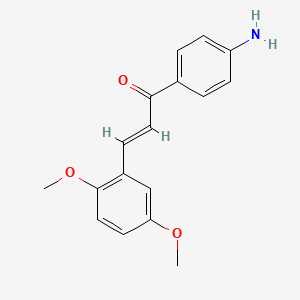

Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The compound you mentioned, “2-(Tert-butyl)-4,6-diiodophenol”, would be a type of phenol that has a tert-butyl group and two iodine atoms attached to the aromatic ring.

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . For example, tert-butylphenols can be synthesized by reacting phenol with isobutene in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in an aromatic ring. The presence of the tert-butyl group and iodine atoms would alter the properties of the phenol, potentially affecting its reactivity, polarity, and other physical and chemical properties .Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reactions with bases . The tert-butyl group and iodine atoms on the phenol ring could influence the rates and outcomes of these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenols, for example, are typically solid at room temperature, and they have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .科学的研究の応用

Electrochemical Reactivity

- Electrochemical Reactivity with Superoxide Anion Radical: Bulky phenols like 2,6-di-tert-butyl-4-methylphenol and related compounds have been evaluated for their reactivity with superoxide anion radicals. This research involves electrochemical methods like cyclic voltammetry and square wave voltammetry. These compounds demonstrate the ability to reduce the anodic current intensity associated with O2 - oxidation into O2, indicating their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

Antioxidant Activity

- Role of Intramolecular Hydrogen Bonding in Antioxidant Activity: Kinetic and thermodynamic studies on bisphenols like 2,2'-methylenebis(6-tert-butyl-4-methylphenol) have shown significant antioxidant activities. These studies highlight the role of reduced steric crowding around the hydroxyl group and the stabilization of the aryl radical through intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Applications in Electrical Insulation

- Antioxidant Content in Transformer Oil: 2,6-Di-tert-butyl-4-methylphenol (BHT), a compound similar in structure to 2-(Tert-butyl)-4,6-diiodophenol, is widely used as an antioxidant in transformer oil. Research has been conducted using electrochemical techniques to establish a new method for determining BHT in transformer oil (Zhou, Bing, Tao, & Song, 2012).

Environmental and Human Exposure

- Occurrence, Exposure, and Toxicity: Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds are used in various products and have been detected in different environmental matrices and human tissues. Their toxicity includes potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Polymer Stabilization

- Thermal Stabilization of Polymers: Compounds like 2- tert -Butyl-6-(3- tert -butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, which share structural similarities with 2-(Tert-butyl)-4,6-diiodophenol, have been shown to effectively stabilize polymers against thermaldegradation. This stabilization is particularly effective under oxygen-deficient atmospheres. Research has also indicated that these compounds have resistance to oxidative discoloration (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Antiviral Applications

- Synthesis and Antiviral Activity of Derivatives: Aminophenol derivatives, such as 4,6-Di-(tert-butyl)-2-aminophenol, have shown promising results in treating viral pathologies. Some synthesized compounds in this category exhibited significant anti-HSV activity. This highlights the potential of antioxidants in the treatment of viral infections (Shadyro, Sorokin, Ksendzova, Nikolaeva, Pavlova, Savinova, & Boreko, 2002).

Selective Electrochemical Oxidation

- Selective Electrochemical vs Chemical Oxidation: The electrochemical oxidation of tert-butylated phenols, including compounds structurally related to 2-(Tert-butyl)-4,6-diiodophenol, has been studied. This research is vital for understanding the chemical and electrochemical processes involved in the oxidation of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).

Intramolecular Interactions

- Intramolecular Interactions in Antiviral Derivatives: Studies on 4,6-di-tert-butyl-2-aminophenol derivatives have used FTIR spectroscopy to examine intramolecular interactions. These studies provide insights into how these interactions affect antiviral activity and the course of radiation-induced reactions (Belkov, Ksendzova, Polozov, Skornyakov, Sorokin, Tolstorozhev, & Shadyro, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-4,6-diiodophenol | |

CAS RN |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)